molecular formula C27H29NO7S B11654382 Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate

Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate

Cat. No.: B11654382
M. Wt: 511.6 g/mol
InChI Key: VHYPRLZNKGDCPV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate is a structurally complex organic compound featuring a thiophene core substituted with a benzodioxin moiety at position 4 and a carbamoyl amino group derived from 4-butoxy-3-methoxybenzoic acid at position 2.

Properties

Molecular Formula

C27H29NO7S

Molecular Weight

511.6 g/mol

IUPAC Name

ethyl 2-[(4-butoxy-3-methoxybenzoyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate

InChI

InChI=1S/C27H29NO7S/c1-4-6-13-33-20-12-11-17(14-22(20)31-3)25(29)28-26-24(27(30)32-5-2)18(16-36-26)23-15-34-19-9-7-8-10-21(19)35-23/h7-12,14,16,23H,4-6,13,15H2,1-3H3,(H,28,29)

InChI Key

VHYPRLZNKGDCPV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CS2)C3COC4=CC=CC=C4O3)C(=O)OCC)OC

Origin of Product

United States

Biological Activity

Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies surrounding this compound.

1. Chemical Structure and Synthesis

The chemical formula for this compound is C23H31N3O6SC_{23}H_{31}N_{3}O_{6}S. The compound features a thiophene ring, which is known for its diverse biological activities, and a benzodioxin moiety that may contribute to its pharmacological properties.

Synthesis Methodology

The synthesis typically involves multi-step organic reactions including:

  • Formation of the thiophene core.
  • Introduction of the benzodioxin structure.
  • Functionalization with the butoxy and methoxy groups.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing similar structural motifs have been tested against various strains of viruses, including coronaviruses. The antiviral activity is often assessed through in vitro assays measuring IC50 values (the concentration required to inhibit viral replication by 50%).

Compound CodeCytotoxicity (MRC-5)Antiviral Activity (229E Strain)Cytotoxicity (HCT-8)Antiviral Activity (OC-43 Strain)
4a670 ± 29 µM320 µM350 ± 15 µM47 ± 2 µM
4c274 ± 12 µM100 µM645 ± 27 µM18 ± 1 µM
4d299 ± 13 µM100 µM580 ± 25 µM100 ± 4 µM

This table illustrates the cytotoxicity and antiviral activity of related compounds, highlighting the need for careful evaluation of therapeutic windows.

Antitumor Activity

Other studies have suggested that compounds with similar structures may possess antitumor effects. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Case Study: Antiviral Screening

In a comparative study assessing various heterocyclic compounds for their antiviral activity against human coronaviruses (229E and OC-43), several derivatives demonstrated significant inhibition rates. The study highlighted the potential of modifying existing compounds to enhance their efficacy against viral strains.

Research Findings

Research published in peer-reviewed journals has shown that modifications in the side chains of thiophene derivatives can lead to improved biological activities. For example:

  • Anticancer Properties: Compounds with electron-withdrawing groups on the thiophene ring showed enhanced cytotoxicity against cancer cell lines.

Comparison with Similar Compounds

Key Observations :

  • Unlike pyridazine-thiophene hybrids , the benzodioxin moiety in the target may confer distinct stereoelectronic properties, influencing binding interactions.

Benzodioxin-Containing Compounds

Benzodioxin derivatives are less common but critical for understanding the target’s uniqueness.

Compound Core Structure Key Substituents Notable Properties Unique Aspect vs. Target
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate Thiophene + benzodioxin Methoxy, propoxy Structural similarity Propoxy vs. butoxy; shorter chain reduces hydrophobicity
Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzothiophene + benzodioxin Sulfonylamino Enzyme inhibition potential Sulfonylamino group; benzothiophene core

Key Observations :

  • The target’s benzodioxin-thiophene combination is rare, with most analogs featuring benzothiophene (e.g., ) or simpler aryl groups.
  • The butoxy chain in the target may enhance metabolic stability compared to propoxy analogs .

Benzothiophene Derivatives

Benzothiophene-based compounds highlight differences in ring saturation and functionalization.

Compound Core Structure Key Substituents Notable Properties Unique Aspect vs. Target
Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene Methoxyphenyl, carbamothioyl Antimicrobial activity Carbamothioyl group; saturated benzothiophene
Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene Methoxyphenyl, methyl Comparable to 2-aminothiazoles Methyl group enhances steric hindrance

Key Observations :

Other Structural Classes

  • Suprofen and articaine : These thiophene-based drugs (NSAID and anesthetic, respectively) lack the benzodioxin and complex acylated amino groups, underscoring the target’s structural novelty.

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